molecular formula C11H9ClN4 B1482780 2-(4-(chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2090910-08-8

2-(4-(chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482780
CAS No.: 2090910-08-8
M. Wt: 232.67 g/mol
InChI Key: KWOMOQDEHNHAIM-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with a chloromethyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chloromethylpyridine with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group .

Scientific Research Applications

2-(4-(Chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(chloromethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMOQDEHNHAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CCl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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